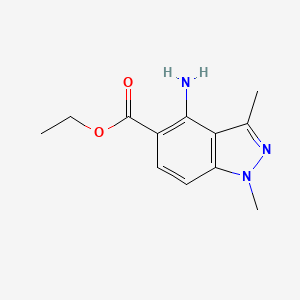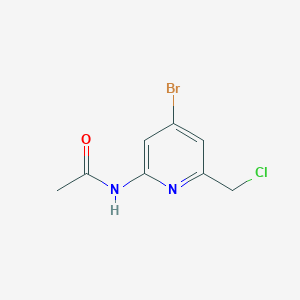
3-(Aminomethyl)-5-chloropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-chloropyridin-4-amine: is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloropyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
化学反応の分析
Types of Reactions: 3-(Aminomethyl)-5-chloropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3-(Aminomethyl)-5-chloropyridin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
作用機序
The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
3-(Aminomethyl)-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of chlorine.
3-(Aminomethyl)-5-bromopyridin-4-amine: Similar structure but with a bromine atom instead of chlorine.
3-(Aminomethyl)-5-fluoropyridin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 3-(Aminomethyl)-5-chloropyridin-4-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with hydrophobic pockets in proteins .
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
3-(aminomethyl)-5-chloropyridin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,1,8H2,(H2,9,10) |
InChIキー |
GUIXKAFCGZSIPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)



![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

